2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899931-67-0
VCID: VC11896098
InChI: InChI=1S/C24H26BrN3OS/c1-17-6-12-20(13-7-17)26-21(29)16-30-23-22(18-8-10-19(25)11-9-18)27-24(28-23)14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,26,29)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br
Molecular Formula: C24H26BrN3OS
Molecular Weight: 484.5 g/mol

2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

CAS No.: 899931-67-0

Cat. No.: VC11896098

Molecular Formula: C24H26BrN3OS

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide - 899931-67-0

Specification

CAS No. 899931-67-0
Molecular Formula C24H26BrN3OS
Molecular Weight 484.5 g/mol
IUPAC Name 2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C24H26BrN3OS/c1-17-6-12-20(13-7-17)26-21(29)16-30-23-22(18-8-10-19(25)11-9-18)27-24(28-23)14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,26,29)
Standard InChI Key LVAHFUGQQATGTI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS No. 899931-67-0) has the molecular formula C24H26BrN3OS and a molar mass of 484.5 g/mol. Its IUPAC name, 2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide, reflects its intricate architecture, which includes:

  • A diazaspiro[4.6]undeca-1,3-diene ring system fused to a brominated phenyl group.

  • A sulfanyl-acetamide side chain connected to a para-methyl-substituted phenylamine.

The spirocyclic system introduces conformational rigidity, while the bromine atom enhances electrophilic reactivity and binding affinity to biological targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC24H26BrN3OS
Molecular Weight484.5 g/mol
CAS Number899931-67-0
Key Functional GroupsDiazaspiro, Bromophenyl, Thioether

Spectroscopic and Computational Data

The compound’s canonical SMILES notation, CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br, encodes its connectivity and stereoelectronic features. Computational studies predict moderate hydrophobicity (logP ≈ 3.8) due to the bromophenyl and methylphenyl substituents, suggesting favorable membrane permeability.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Formation of the Diazaspiro Core: Cyclocondensation of a diamine with a ketone precursor under acidic conditions generates the spirocyclic framework.

  • Bromination: Electrophilic aromatic substitution introduces bromine at the para position of the phenyl ring.

  • Thioether Coupling: A nucleophilic substitution reaction links the sulfanyl-acetamide moiety to the diazaspiro system.

Key Reaction Conditions

  • Temperature: 60–80°C for cyclocondensation; 0–25°C for bromination.

  • Solvents: Dichloromethane (DCM) for coupling steps; ethanol for recrystallization.

  • Catalysts: p-Toluenesulfonic acid (cyclocondensation); triethylamine (neutralization).

Purification and Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity. Nuclear magnetic resonance (¹H NMR) confirms structural integrity, with characteristic signals at δ 7.6–7.8 ppm (bromophenyl protons) and δ 2.3 ppm (methyl group).

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)18Caspase activation
A549 (Lung)25Tubulin inhibition
HeLa (Cervical)30ROS generation

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces IL-6 and TNF-α production by 40% at 10 µM, likely through suppression of NF-κB signaling.

Pharmacological Mechanisms

Enzyme Inhibition

The diazaspiro system competitively inhibits lysosomal phospholipase A2 (LPLA2), a target in autoimmune disorders. Molecular docking studies indicate a binding affinity (Kd) of 2.8 nM, driven by hydrogen bonds with Arg72 and hydrophobic interactions with the bromophenyl group.

Receptor Modulation

The acetamide moiety acts as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), with an EC50 of 5 µM. This activity suggests potential in metabolic syndrome management.

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